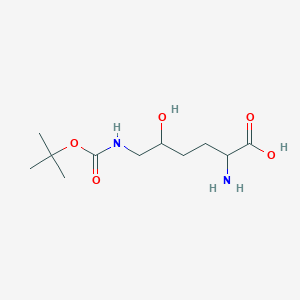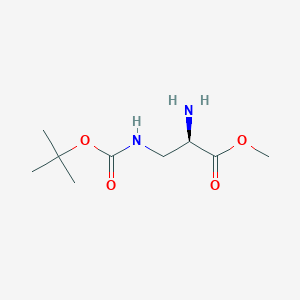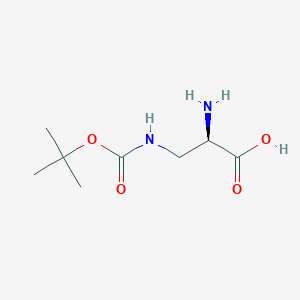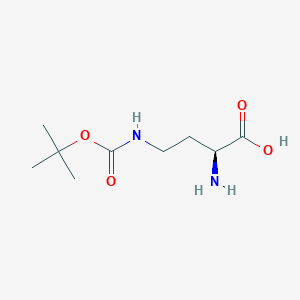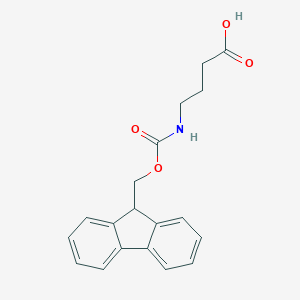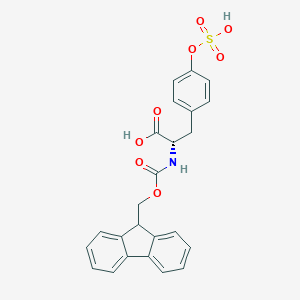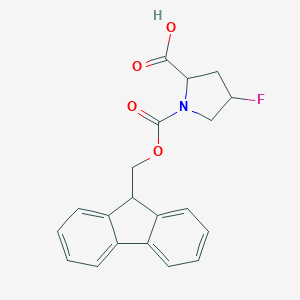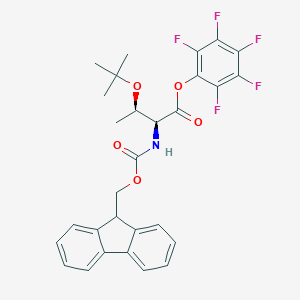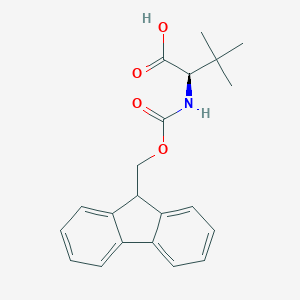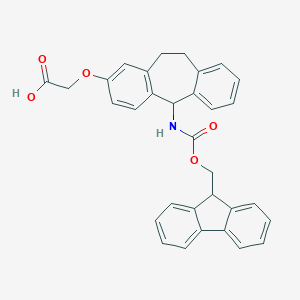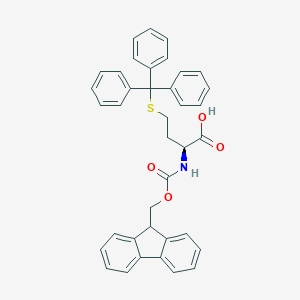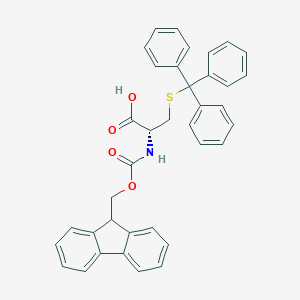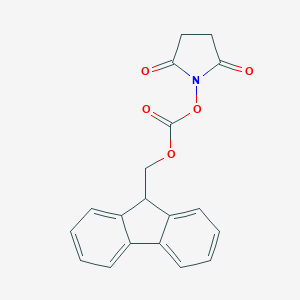
Fmoc-OSu
描述
N-(9-Fluorenylmethoxycarbonyloxy)succinimide is a chemical compound widely used in organic synthesis, particularly in the field of peptide chemistry. It is known for its efficiency in the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . This compound is often employed as a reagent in the synthesis of glycopeptides and other complex molecules.
科学研究应用
N-(9-Fluorenylmethoxycarbonyloxy)succinimide has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of Fmoc-OSu is the amine group of amino acids . It is used as a protecting group for amines during peptide synthesis .
Mode of Action
This compound acts by reacting with the amine group of an amino acid to form a carbamate . This reaction protects the amine group from unwanted reactions during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or more commonly, through 9-fluorenylmethylsuccinimidyl carbonate (this compound) .
Biochemical Pathways
The use of this compound is integral to the solid-phase peptide synthesis (SPPS) method . The Fmoc group is base-labile, meaning it can be removed under basic conditions. This property allows for the sequential addition of amino acids in peptide synthesis .
Pharmacokinetics
Its properties significantly impact the efficiency and outcome of peptide synthesis .
Result of Action
The result of this compound’s action is the formation of Fmoc-protected amino acids , which are crucial intermediates in peptide synthesis . The Fmoc group can be selectively removed to allow for the addition of the next amino acid in the sequence .
Action Environment
The action of this compound is influenced by the pH of the environment . A basic environment is necessary for the removal of the Fmoc group . Additionally, the reaction with amines to form the Fmoc-protected amino acid is typically carried out in an organic solvent .
生化分析
Biochemical Properties
Fmoc-OSu is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or more commonly, with this compound . This reaction forms a carbamate linkage with the amine, protecting it from further reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, such as with piperidine .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a carbamate linkage with amines . This occurs through a nucleophilic attack by the amine on the carbonyl carbon of this compound, followed by the elimination of a molecule of succinimide . The resulting carbamate linkage is stable under acidic conditions but can be cleaved under basic conditions .
Temporal Effects in Laboratory Settings
This compound is a stable compound that can be stored for long periods without significant degradation . In peptide synthesis, the Fmoc group is typically removed shortly after the coupling step, so there are no long-term effects on cellular function to observe in in vitro or in vivo studies.
Metabolic Pathways
This compound does not participate in metabolic pathways as it is a synthetic compound used in laboratory settings for peptide synthesis. Its role is in the formation of carbamate linkages with amines, and it does not interact with enzymes or cofactors .
Transport and Distribution
This compound is a small, hydrophobic molecule that can diffuse freely in solution. In the context of peptide synthesis, it is mixed with the solution containing the amine, and the reaction proceeds in solution .
Subcellular Localization
As a synthetic compound used in peptide synthesis, this compound does not have a subcellular localization. It is used in solution in laboratory settings and does not enter cells .
准备方法
Synthetic Routes and Reaction Conditions
N-(9-Fluorenylmethoxycarbonyloxy)succinimide can be synthesized through a reaction involving 9-fluorenylmethanol and succinic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield.
Industrial Production Methods
In industrial settings, the production of N-(9-fluorenylmethoxycarbonyloxy)succinimide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield .
化学反应分析
Types of Reactions
N-(9-Fluorenylmethoxycarbonyloxy)succinimide primarily undergoes substitution reactions. It reacts with hydroxy-amino acids to form N-(9-fluorenylmethoxycarbonyl) derivatives . This reaction is highly selective and avoids the formation of dipeptides, which is a common issue with other reagents like chloroformate .
Common Reagents and Conditions
The reaction of N-(9-fluorenylmethoxycarbonyloxy)succinimide with hydroxy-amino acids typically requires the presence of a base such as triethylamine. The reaction is carried out in solvents like dimethyl sulfoxide or dimethyl formamide .
Major Products Formed
The major products formed from the reaction of N-(9-fluorenylmethoxycarbonyloxy)succinimide with hydroxy-amino acids are N-(9-fluorenylmethoxycarbonyl) derivatives. These derivatives are crucial intermediates in the synthesis of peptides and glycopeptides .
相似化合物的比较
N-(9-Fluorenylmethoxycarbonyloxy)succinimide is often compared with other reagents used for the protection of amino acids, such as:
9-Fluorenylmethyl chloroformate: This compound is another alternative, but it is less efficient and can lead to the formation of unwanted by-products.
N-(9-Fluorenylmethoxycarbonyloxy)succinimide stands out due to its efficiency, selectivity, and versatility in various synthetic applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSUFWLPZLCIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232090 | |
| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82911-69-1 | |
| Record name | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82911-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dioxopyrrolidin-1-yl)-9H-fluoren-9-ylmethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 9H-fluoren-9-ylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7AUS3GKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fmoc-OSu is not a drug and doesn't have a biological "target." Its utility lies in its ability to introduce the Fmoc protecting group onto amines, primarily in amino acids. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The Fmoc group, once attached, can be removed under specific mild conditions without affecting the growing peptide chain [, , , , , , ].
A: this compound has the molecular formula C19H15NO5 and a molecular weight of 337.34 g/mol []. It is characterized using techniques like HPLC and NMR [, ]. For detailed spectroscopic data, refer to literature sources specializing in chemical characterization.
A: this compound is soluble in common organic solvents like THF, dioxane, DMF, CH2Cl2, and alcohols []. It should be stored dry to maintain its stability [].
A: this compound is not a catalyst. It acts as a reagent that provides the Fmoc group in a controlled manner during chemical reactions [].
ANone: While computational methods are valuable in chemistry, the provided literature primarily focuses on the practical synthesis and applications of this compound. Detailed computational studies might exist but are not covered in these papers.
A: The primary focus is on its synthesis and use as a reagent in controlled laboratory settings []. Formulation strategies, if any, are not discussed in the provided papers.
ANone: As with all laboratory chemicals, handling this compound requires standard safety protocols. Always consult the Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal.
A: HPLC is a standard method for analyzing the purity of this compound []. Quantitative analysis, especially in reaction mixtures, might involve techniques like HPLC coupled with appropriate detectors depending on the specific application [, ].
A: this compound has been utilized in synthesizing various peptides, including: * Tuftsin derivatives: Researchers have used this compound to incorporate O-glycosylated threonine residues into tuftsin derivatives, expanding the possibilities for studying glycopeptides []. * Cyclic dynorphin A analogs: In efforts to develop novel opioid peptides, this compound played a role in synthesizing cyclic analogs of dynorphin A, aiding in the exploration of structure-activity relationships []. * Conopeptides: The synthesis of conopeptides, peptides found in cone snail venom, has been facilitated by this compound. Specifically, it enabled the incorporation of a modified residue, γ-hydroxy-D-valine, into these peptides, providing tools for studying their biological activity [, ].
A: * Reduced Side Reactions: Research indicates that this compound can minimize the formation of undesired byproducts like Fmoc-dipeptides and Fmoc-β-Ala-OH during Fmoc protection, compared to reagents like Fmoc-Cl [, , ]. * Controllable Resin Functionalization: this compound has been used to create core-shell-type resins for solid-phase peptide synthesis, offering improved efficiency, especially for challenging peptide sequences []. * Solvent Systems for Amino Acid Dissolution: Research has explored the use of this compound in specific solvent systems like dimethylformamide with strong acids and tertiary bases, enhancing the solubility of amino acids during peptide synthesis [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


